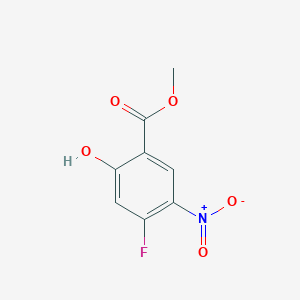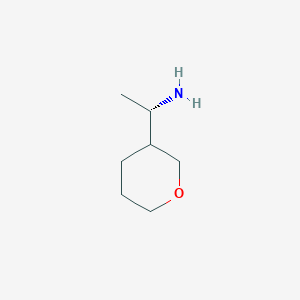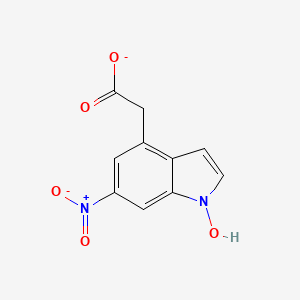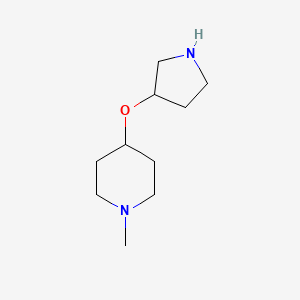
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and pyrrolidine, a five-membered nitrogen-containing ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine typically involves the reaction of 1-methylpiperidine with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include N-oxides, reduced derivatives, halogenated compounds, and cyclized products .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine and pyrrolidine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(pyrrolidin-3-yl)piperidine: This compound lacks the oxygen atom in the pyrrolidine ring, which may result in different chemical reactivity and biological activity.
4-(1-Pyrrolidinyl)piperidine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Piperidine and Pyrrolidine Derivatives: These compounds share the core structures of piperidine and pyrrolidine but with different substituents, affecting their overall properties and applications .
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-methyl-4-pyrrolidin-3-yloxypiperidine |
InChI |
InChI=1S/C10H20N2O/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
FOFLBPLTBITLGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


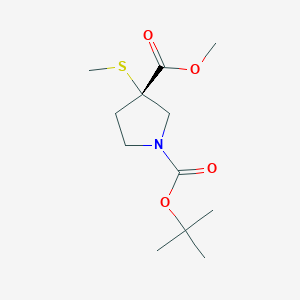

![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
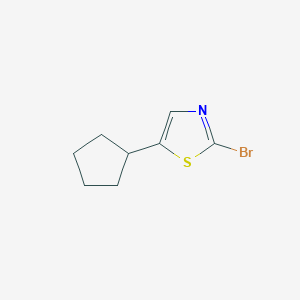
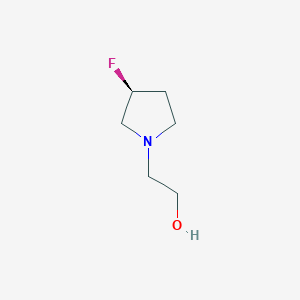

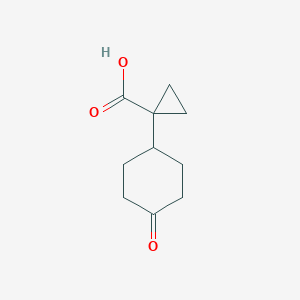

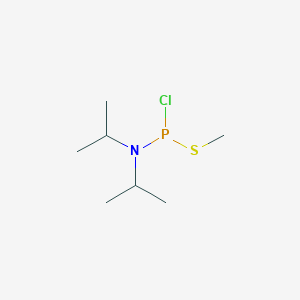

![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
